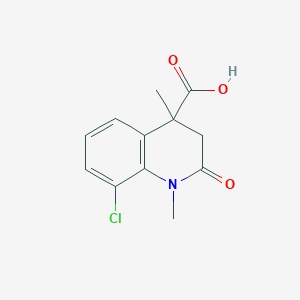![molecular formula C12H6Cl2N2O B15058406 6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)
6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo-pyridines. This compound is characterized by the presence of a chloro-substituted phenyl group and a chloro-substituted oxazolo-pyridine ring system. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-(6-methoxypyridin-2-yl)-thiourea as a starting material, which undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups on the phenyl and oxazolo-pyridine rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, which can replace the chloro groups under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In anti-inflammatory applications, it may modulate the activity of inflammatory mediators and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar bicyclic structure with oxazolo[5,4-b]pyridines but contain a sulfur atom instead of an oxygen atom in the ring system.
Indole Derivatives: Indole derivatives have a similar aromatic ring system and are known for their diverse biological activities.
Uniqueness
6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of both chloro and oxazolo-pyridine moieties. This combination of structural features contributes to its distinct pharmacological properties and makes it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C12H6Cl2N2O |
|---|---|
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
6-chloro-2-(4-chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H6Cl2N2O/c13-8-3-1-7(2-4-8)11-16-10-5-9(14)6-15-12(10)17-11/h1-6H |
Clave InChI |
PCKHPZDHNNUGKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


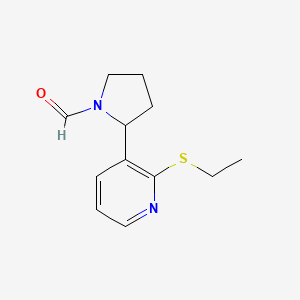
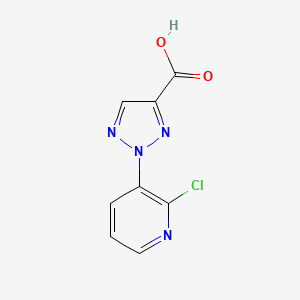
![2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15058339.png)
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
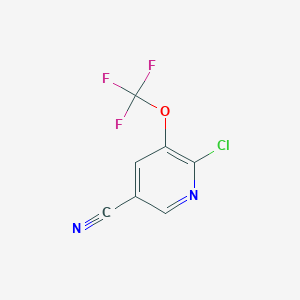
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
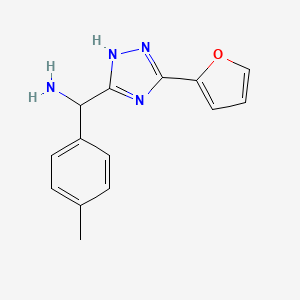
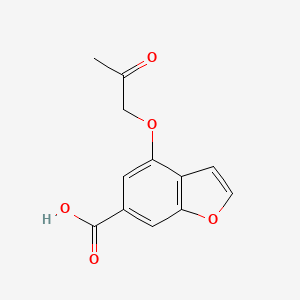

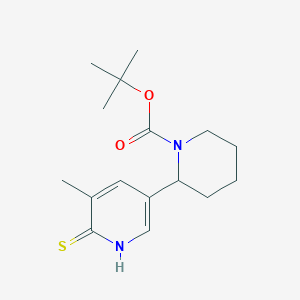
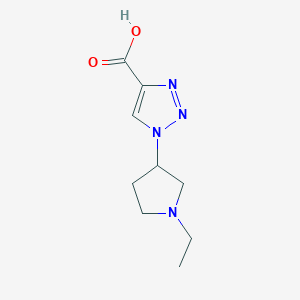

![3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058427.png)
